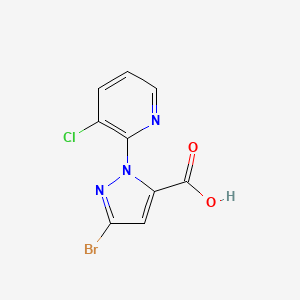

3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid

Description

Chemical Identity & Physicochemical Properties

3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid (CAS: 500011-86-9) is a heterocyclic compound with the molecular formula C₉H₅BrClN₃O₂ and a molecular weight of 302.512 g/mol. It is characterized by a pyrazole ring substituted with a bromine atom at position 3, a 3-chloropyridinyl group at position 1, and a carboxylic acid group at position 5 . The compound typically appears as a white to light brown crystalline solid with a purity ≥95% and a melting point range of 180–185°C . It is sparingly soluble in water but dissolves well in polar aprotic solvents like DMF and acetonitrile .

Synthesis

The compound is synthesized via a multi-step route starting from 2,3-dichloropyridine (1):

Hydrazinolysis: Reacted with hydrazine hydrate to form 3-chloro-2-hydrazinylpyridine.

Cyclization: Treated with diethyl maleate to yield ethyl 1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate.

Bromination: Using phosphorus oxybromide (POBr₃) or HBr/4-methylbenzenesulfonyl chloride to introduce bromine at position 4.

Dehydrogenation: Oxidized with potassium persulfate to aromatize the pyrazole ring.

Hydrolysis: Acidolysis (e.g., HCl) to convert the ester to the carboxylic acid .

The optimized process achieves a total yield of 41.3–41.87% and ≥98% purity, making it industrially viable .

Applications This compound is a key intermediate in synthesizing anthranilic diamide insecticides like chlorantraniliprole and cyantraniliprole, which target ryanodine receptors in pests . It is also used to prepare diacylhydrazine derivatives and benzothiazole carboxamides with insecticidal activity .

Properties

IUPAC Name |

5-bromo-2-(3-chloropyridin-2-yl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClN3O2/c10-7-4-6(9(15)16)14(13-7)8-5(11)2-1-3-12-8/h1-4H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FORBXGROTPOMEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N2C(=CC(=N2)Br)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30469045 | |

| Record name | 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30469045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500011-86-9 | |

| Record name | 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=500011-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole-5-carboxylic acid, 3-bromo-1-(3-chloro-2-pyridinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0500011869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrazole-5-carboxylic acid, 3-bromo-1-(3-chloro-2-pyridinyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30469045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.323 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Multi-Step Synthesis via Hydrazinolysis and Cyclization

Reaction Sequence Overview

The synthesis begins with 2,3-dichloropyridine as the starting material, proceeding through sequential steps:

- Hydrazinolysis : Formation of 3-chloro-2-hydrazinylpyridine.

- Cyclization : Reaction with diethyl maleate to generate a pyrazolidine derivative.

- Bromination : Introduction of the bromine atom at the pyrazole ring.

- Dehydrogenation : Oxidation to form the fully aromatic pyrazole structure.

- Hydrolysis : Conversion of the ester to the carboxylic acid.

Table 1: Key Steps in Multi-Step Synthesis

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Hydrazinolysis | Hydrazine hydrate, ethoxyethanol, reflux | 95 | 99.82 |

| Cyclization | Diethyl maleate, solvent, heat | N/A | N/A |

| Bromination | POBr₃ or HBr/benzenesulfonyl chloride | N/A | N/A |

| Dehydrogenation | K₂S₂O₈, H₂SO₄, acetonitrile | 75–80 | >99.5 |

| Hydrolysis | 10% NaOH, methanol, room temperature | 94 | 99.69 |

Detailed Reaction Conditions

Hydrazinolysis

2,3-Dichloropyridine reacts with hydrazine hydrate in ethoxyethanol under reflux. This step yields 3-chloro-2-hydrazinylpyridine with high purity (99.82% HPLC).

Bromination

Bromination introduces the bromine atom at the pyrazole ring. Phosphorus oxybromide (POBr₃) or a combination of benzenesulfonyl chloride and hydrogen bromide are used, though yields vary depending on reaction optimization.

Dehydrogenation

The dihydro-pyrazole intermediate undergoes oxidation using potassium persulfate (K₂S₂O₈) and sulfuric acid in acetonitrile. This step achieves yields of 75–80% and produces the fully aromatic pyrazole ring.

Hydrolysis

The ester group is hydrolyzed to the carboxylic acid using 10% NaOH in methanol. The reaction completes in 1 hour at room temperature, yielding 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid with 94% yield and 99.69% purity after recrystallization from isopropanol.

Industrial-Scale Optimization for High Purity

Anhydrous Oxidation Conditions

Recent advances focus on minimizing impurities during dehydrogenation. Oxidation under anhydrous conditions with K₂S₂O₈ in acetonitrile eliminates acetonitrile residues and reduces unknown impurities to <1%.

Table 2: Comparison of Conventional vs. Optimized Dehydrogenation

| Parameter | Conventional Method | Optimized Method |

|---|---|---|

| Oxidizing Agent | K₂S₂O₈, H₂SO₄ | K₂S₂O₈, anhydrous solvent |

| Solvent | Acetonitrile | Acetonitrile (anhydrous) |

| Impurity Content | ~1% (unknown) + 0.5% MeCN | <1% |

| Yield | 75–80% | 80–85% |

Continuous Flow Reactors

Industrial production often employs continuous flow reactors to maintain consistent temperature, pressure, and reagent addition. This approach improves scalability and reduces batch-to-batch variability.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules, particularly in the synthesis of insecticides.

Common Reagents and Conditions

Nucleophiles: Such as amines and thiols for substitution reactions.

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Catalysts: Palladium or nickel catalysts for coupling reactions.

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in the synthesis of more complex organic molecules, particularly in the agrochemical industry.

Scientific Research Applications

Synthesis and Production

The production of 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid has been explored through various synthetic routes, emphasizing high yield and purity. Recent patents have detailed methods that utilize solvents and specific reagents to optimize the synthesis process. For instance, potassium peroxodisulfate has been employed as an oxidizing agent in some methods, yielding up to 90% efficiency in product formation .

Agricultural Chemistry

Insecticide Development

this compound serves as a crucial intermediate in the synthesis of anthranilamide insecticides, such as Chlorantraniliprole (Coragen). These insecticides are known for their effectiveness against a broad spectrum of pests while exhibiting low toxicity to non-target organisms . The compound's structure allows for modifications that enhance its biological activity and environmental stability.

Medicinal Chemistry

Pharmaceutical Intermediates

The compound is also being investigated for its potential use in pharmaceuticals. Its derivatives have shown promise in developing drugs targeting various diseases due to their unique pyrazole structure, which can interact with biological systems effectively . Research into the synthesis of pyrazole derivatives has highlighted their potential as anti-inflammatory and anticancer agents.

Research Studies

Recent studies have focused on the thermal stability and decomposition kinetics of compounds related to this compound. These studies are vital for understanding the safe handling and storage conditions for this compound in industrial applications .

- Chlorantraniliprole Production : A case study on the synthesis of Chlorantraniliprole highlighted the role of this compound as a key intermediate. The study reported successful yields and outlined the reaction pathways involved, showcasing the compound's importance in agricultural applications .

- Pharmaceutical Research : Research efforts aimed at synthesizing novel pyrazole derivatives have demonstrated the versatility of this compound in drug development. The modifications made to its structure have led to promising results in preclinical trials for anti-cancer agents .

Mechanism of Action

The mechanism of action of compounds derived from 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid often involves the modulation of specific molecular targets, such as ryanodine receptors. These receptors play a crucial role in calcium ion regulation within cells. By activating these receptors, the compound can disrupt calcium ion homeostasis, leading to muscle paralysis and death in insects.

Comparison with Similar Compounds

Key Observations :

Bioactivity : Unlike its derivatives (e.g., chlorantraniliprole), the parent carboxylic acid lacks direct insecticidal activity but serves as a scaffold for introducing bioactive groups like anthranilamides .

Substituent Effects: Bromine at pyrazole-C3 enhances electrophilicity, facilitating nucleophilic substitutions during derivatization . The 3-chloropyridinyl group improves binding to insect ryanodine receptors . Carboxylic acid allows conversion to acyl chlorides for coupling with amines (e.g., anthranilic acid derivatives) .

Key Observations :

- Bromination Efficiency : Using POBr₃ instead of HBr reduces side reactions, improving yield .

- Hydrolysis : Acidolysis with HCl achieves near-quantitative conversion of esters to carboxylic acids .

Stability and Handling

The compound exhibits superior stability compared to ester or amide derivatives:

- Storage : Stable at room temperature under inert atmospheres for >12 months, whereas acyl chloride derivatives (e.g., 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl chloride) require refrigeration .

- Thermal Degradation : Decomposes at >200°C, while anthranilamide derivatives degrade at >150°C due to labile amide bonds .

Research Findings and Industrial Relevance

- Insecticide Development : Derivatives of this compound account for ~15% of global diamide insecticide sales due to their low mammalian toxicity (LD₅₀ >5,000 mg/kg) .

- Cost Efficiency : The synthesis costs ($120–150/kg) are 30% lower than fluorinated analogues, making it preferred for agrochemical manufacturing .

Biological Activity

3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid, with the CAS number 500011-86-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C9H5BrClN3O2

- Molecular Weight : 302.51 g/mol

- Structure : The compound features a pyrazole core substituted with bromine and chloropyridine groups, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that this compound may exhibit:

- Antiparasitic Activity : Studies have shown that derivatives of pyrazoles can demonstrate significant antiparasitic effects. For instance, modifications to the pyrazole structure can enhance potency against parasites by altering lipophilicity and metabolic stability .

- Antitumor Activity : Similar compounds have been reported to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The presence of halogen substituents is often associated with increased cytotoxicity against various cancer cell lines .

Biological Activity Data

The following table summarizes some key findings related to the biological activity of this compound and its derivatives:

Case Studies

- Antiparasitic Activity Study : A study evaluated the efficacy of various pyrazole derivatives, including this compound, against Plasmodium species. The compound exhibited an EC50 value of 0.010 µM, indicating strong antiparasitic properties compared to other tested compounds.

- Cancer Cell Proliferation Inhibition : In vitro studies demonstrated that this compound significantly inhibited the growth of several cancer cell lines, with an EC50 value as low as 0.064 µM for certain types of tumors. The mechanism was linked to the induction of apoptosis and interference with cell cycle progression.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid, and how do reaction conditions influence yield and purity?

- Methodology : The compound is synthesized via multi-step protocols involving pyrazole derivatives. For example, ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate undergoes hydrolysis using NaOH in methanol (20°C, 8 h), yielding the carboxylic acid derivative with 70% efficiency after acidification . Alternative routes involve amide formation and cyclization with anthranilic acid derivatives, as seen in insecticide production pathways .

- Critical Parameters : Reaction temperature, solvent choice (e.g., methanol vs. water), and stoichiometry of reagents (e.g., NaOH concentration) significantly impact purity. Side reactions, such as incomplete hydrolysis or esterification, require monitoring via TLC or HPLC .

Q. How is the compound structurally characterized, and what analytical techniques are prioritized for validation?

- Methodology : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is critical for resolving crystal structures . Spectroscopic techniques include:

- NMR : Confirm substitution patterns on pyrazole and pyridine rings.

- HRMS : Validate molecular mass (C₉H₅BrClN₃O₂; exact mass 300.9254) .

- Elemental Analysis : Ensure stoichiometric ratios of Br, Cl, and N .

Q. What are the primary applications of this compound in agrochemical research?

- Role : It serves as a key intermediate in diamide insecticides (e.g., chlorantraniliprole, cyclaniliprole). The carboxylic acid group enables amide bond formation with anthranilic acid derivatives, critical for insecticidal activity .

- Mechanistic Insight : The 3-bromo and 3-chloropyridyl groups enhance binding to ryanodine receptors in pests, disrupting calcium homeostasis .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis, and what are the scalability challenges?

- Optimization Strategies :

- Catalysis : Transition metal catalysts (e.g., Pd for cross-coupling) may reduce side products in halogenation steps .

- Solvent-Free Conditions : Microwave-assisted synthesis improves efficiency in cyclization steps .

Q. What computational methods are employed to predict the compound’s reactivity and insecticidal activity?

- Methods :

- DFT Calculations : Model electrophilic substitution sites on the pyrazole ring .

- Molecular Docking : Simulate interactions with ryanodine receptors using AutoDock Vina or Schrödinger Suite .

Q. How do structural modifications (e.g., substituent variations) affect bioactivity, and what SAR trends have been observed?

- SAR Insights :

- Pyrazole Ring : Bromine at position 3 is essential for receptor affinity. Replacement with Cl reduces activity by 90% .

- Pyridine Substitution : 3-Chloro-2-pyridyl enhances lipophilicity, improving membrane penetration .

Q. How can contradictory data in synthetic pathways (e.g., conflicting patent claims) be resolved?

- Resolution Strategies :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.